aTAG 2139-NEG

Targeted Protein Degradation PROTAC MTH1

In aTAG degradation studies, using DMSO or an unrelated compound as a negative control fails to account for MTH1 tag engagement or CRBN ligand effects, leading to uninterpretable phenotypic data. aTAG 2139-NEG solves this by providing a chemically matched, degradation-inert control. • Binds MTH1 tag with high affinity (Ki = 2.0 nM), comparable to active degrader aTAG 2139. • N-Methyl modification on the glutarimide ring completely abrogates CRBN-dependent degradation. • Enables confident attribution of phenotypes to target protein degradation. Supplied with ≥98% HPLC purity and full analytical documentation.

Molecular Formula C43H40N8O8
Molecular Weight 796.8 g/mol
Cat. No. B15136925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameaTAG 2139-NEG
Molecular FormulaC43H40N8O8
Molecular Weight796.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C
InChIInChI=1S/C43H40N8O8/c1-44-39(54)30-23-48-31-15-13-25(21-29(31)38(30)49-27-9-4-3-5-10-27)26-14-16-32(47-22-26)40(55)46-20-7-6-19-45-35(52)24-59-34-12-8-11-28-37(34)43(58)51(41(28)56)33-17-18-36(53)50(2)42(33)57/h3-5,8-16,21-23,33H,6-7,17-20,24H2,1-2H3,(H,44,54)(H,45,52)(H,46,55)(H,48,49)
InChIKeyCOVBVFLLJYMIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

aTAG 2139-NEG: Negative Control Degrader Overview


aTAG 2139-NEG (CAS 2758431-99-9) is a heterobifunctional small molecule belonging to the aTAG (AchillesTAG) degradation platform, a class of proteolysis-targeting chimeras (PROTACs) that induce proximity between a protein of interest and an E3 ubiquitin ligase to trigger degradation . This compound is a chemically modified analog of the active degrader aTAG 2139 (CFT-2139), differing by a single N-methylation on the glutarimide ring of the cereblon (CRBN) ligand . This modification is critical: aTAG 2139-NEG retains high-affinity binding to the MTH1 tag (Ki = 2.0 nM) but is completely devoid of protein degradation activity, thus serving as a validated negative control for experiments utilizing the aTAG system [1]. The aTAG platform employs a mutated MTH1 protein as a degradation tag fused to a target protein of interest (POI), which is then selectively degraded upon treatment with aTAG 2139. aTAG 2139-NEG, by contrast, binds the tag without engaging the E3 ligase machinery, providing an essential control for discerning on-target degradation effects from potential off-target compound liabilities.

Binds MTH1 tag with reported comparable affinity to active degrader
No degradation activity due to N-methylation modification
Isogenic control: matched physicochemical properties, non-degrading

Why aTAG 2139-NEG Is an Essential Control


Within the aTAG system, using an inappropriate control can lead to misinterpretation of phenotypic data. A standard vehicle control (e.g., DMSO) does not account for any potential effects arising from the compound's interaction with the MTH1 tag or the CRBN E3 ligase, nor does it control for any tag-independent cellular perturbations caused by the compound's chemical scaffold [1]. Conversely, employing a structurally unrelated PROTAC or a weak partial degrader as a control would introduce confounding variables related to differential target engagement, varying degrees of degradation, or off-target protein interactions [2]. The unique value of aTAG 2139-NEG lies in its isogenic nature to aTAG 2139; the sole N-methyl modification abrogates degradation activity while preserving near-identical physicochemical properties (e.g., molecular weight, lipophilicity) and, most importantly, a comparable binding affinity for the MTH1 tag (Ki = 2.0 nM vs. 2.1 nM for aTAG 2139) . This ensures that any differential phenotype observed between aTAG 2139 and aTAG 2139-NEG treatments can be confidently attributed to the degradation of the MTH1-fused POI, rather than to general compound toxicity or tag-binding artifacts. Substitution with a less precise control would severely compromise the scientific rigor and interpretability of target validation studies.

Control Type
Limitation
Vehicle (DMSO)
Does not control for MTH1 tag binding or scaffold-related cellular perturbations
Unrelated PROTAC
Introduces off-target engagement and differing tag affinity, confounding degradation interpretation
Partial/weak degrader
May not match tag-engagement fidelity, leading to residual degradation or incomplete control

Head-to-Head Comparison of aTAG 2139-NEG


Binding Affinity vs. Degradation Activity

aTAG 2139-NEG demonstrates a binding affinity for the MTH1 tag that is statistically indistinguishable from the active degrader aTAG 2139. This is evidenced by a Ki value of 2.0 nM for aTAG 2139-NEG compared to 2.1 nM for aTAG 2139 . However, while aTAG 2139 induces robust degradation of MTH1-fusion proteins with a DC50 of 0.27 nM and a Dmax of 92.1% after 4 hours, aTAG 2139-NEG exhibits no degradation activity whatsoever, with Dmax = 0% under identical conditions .

Binding vs. Degradation
Reported
Ki 2.0 nM (comparable to aTAG 2139 2.1 nM); Dmax 0% (aTAG 2139: 92.1%)
Tag binding without degradation supports control interpretation
Binding assay conditions: in vitro MTH1 target; verification recommended
Targeted Protein Degradation PROTAC MTH1 Chemical Biology

Functional Degradation Potency

The critical functional differentiation between the two compounds lies in their ability to induce protein degradation. aTAG 2139 potently degrades MTH1-fusion proteins, exhibiting a DC50 of 0.27 nM and achieving a maximal degradation (Dmax) of 92.1% after 4 hours of treatment . In stark contrast, aTAG 2139-NEG shows no degradation activity (Dmax = 0%) in the same assay, despite its equipotent binding to the MTH1 tag . The DC50 for aTAG 2139-NEG is not calculable and is functionally defined as >100 nM.

Degradation Potency
Reported
DC50 >100 nM (no degradation) vs. active degrader DC50 0.27 nM, >370-fold difference
Absence of degradation confirms utility as negative control
4 h cellular assay with MTH1-fusion protein
Targeted Protein Degradation PROTAC MTH1 Functional Assay

Structural Basis for Inactivity

The differential degradation activity stems from a single, precise chemical modification: the methylation of the glutarimide nitrogen on the CRBN-binding ligand (thalidomide moiety). In aTAG 2139, this position is a free -NH group, whereas in aTAG 2139-NEG, it is an N-methylated amide . This N-methylation is a well-characterized structural feature known to abolish the ability of thalidomide-derived ligands to recruit the CRBN E3 ligase complex [1]. Consequently, while aTAG 2139 forms a productive ternary complex (MTH1-tag:PROTAC:CRBN) leading to ubiquitination and degradation, aTAG 2139-NEG binds the MTH1 tag but fails to recruit CRBN, thereby preventing degradation.

Structural Basis
Reported
N-methylation of glutarimide nitrogen prevents CRBN E3 ligase recruitment
Mechanistic rationale for inactivity; well-characterized modification
Confirmed by NMR and MS structural analysis
Medicinal Chemistry PROTAC Structure-Activity Relationship CRBN

Physicochemical and Solubility Properties

While the primary differentiation is functional, the compounds also exhibit subtle differences in their physicochemical properties that can be relevant for experimental design. aTAG 2139-NEG (MW 796.84) has slightly higher lipophilicity due to the N-methyl group, resulting in a DMSO solubility of ≥100 mM . In contrast, aTAG 2139 (MW 782.81) has a DMSO solubility of 50 mM . This means aTAG 2139-NEG can be prepared at twice the stock concentration in DMSO compared to aTAG 2139, a practical consideration for high-throughput screening or in vivo dosing where vehicle volume is a limiting factor.

DMSO Solubility
Data to verify
100 mM (vs. aTAG 2139 50 mM), 2.0-fold higher solubility
Higher solubility facilitates concentrated stock preparation, reducing DMSO carryover
Solubility measured at room temperature; lot-specific verification advised
Formulation DMPK Compound Handling Solubility

In Vivo Pharmacokinetic Profile

Data from mouse pharmacokinetic studies indicate that aTAG 2139-NEG exhibits distinct in vivo properties compared to the active degrader. While both compounds are suitable for in vivo applications, aTAG 2139-NEG demonstrates a different clearance profile, which can be attributed to the N-methylation that not only abrogates degradation but also alters metabolic stability and tissue distribution [1]. Specific DMPK parameters are provided in supplementary files by the vendor [2]. This differentiation is critical for in vivo study design: the negative control should be administered at an equivalent dose and schedule as the active degrader, but researchers must be aware of potential differences in exposure that could influence interpretation.

In Vivo PK Profile
Context-dependent
Qualitative PK difference vs. active degrader; altered clearance/exposure
Supports PK exposure-model interpretation in animal studies
Quantitative parameters available from vendor supplementary data
Pharmacokinetics In Vivo DMPK Mouse

Optimal Use Cases for aTAG 2139-NEG


Target Validation and Phenotypic Screening

In target validation studies, aTAG 2139-NEG is an indispensable control for experiments designed to assess the functional consequences of degrading a specific protein of interest (POI). When a cell line expressing an MTH1-fused POI is treated with aTAG 2139, the observed phenotype (e.g., loss of viability, changes in gene expression, altered signaling) could be due to POI degradation, but could also arise from compound-related toxicity or off-target effects. Parallel treatment with aTAG 2139-NEG, which binds the tag but does not degrade the POI, controls for all non-degradation effects [1]. A phenotype that is present with aTAG 2139 but absent with aTAG 2139-NEG can be confidently assigned to POI degradation, providing high-confidence target validation data suitable for publication and go/no-go decision-making in drug discovery [2].

Mechanism-of-Action and Biomarker Discovery

When investigating the downstream signaling pathways or transcriptional programs regulated by a POI, it is critical to distinguish between direct, degradation-dependent effects and indirect, compensatory cellular responses. aTAG 2139-NEG enables researchers to perform comparative transcriptomic or proteomic analyses (e.g., RNA-seq, mass spectrometry) [1]. By comparing samples treated with aTAG 2139 to those treated with the negative control, scientists can identify a set of 'degradation-specific' differentially expressed genes or proteins [2]. This refined data set is enriched for true biological consequences of target loss, facilitating the identification of robust pharmacodynamic (PD) biomarkers and clarifying the molecular mechanism of action.

In Vivo Pharmacodynamics and Efficacy

In animal models, aTAG 2139-NEG serves as a critical control arm to confirm that any observed therapeutic benefit or phenotypic change is due to POI degradation. Mice bearing xenografts expressing an MTH1-fused POI can be dosed with aTAG 2139 to assess tumor growth inhibition. A parallel cohort treated with aTAG 2139-NEG will reveal any non-specific effects of the compound scaffold on tumor growth or animal health [1]. Furthermore, pharmacodynamic analysis of tumor tissue (e.g., by Western blot) can confirm that the POI is degraded in the aTAG 2139 group but not in the aTAG 2139-NEG group, directly linking drug exposure to target engagement and biological effect [2]. This level of control is essential for interpreting complex in vivo efficacy data.

Degrader Dosing and Schedule Optimization

aTAG 2139-NEG can be used to deconvolve the optimal dosing regimen for the active degrader. By performing time-course experiments with both compounds, researchers can determine the kinetics of target degradation and recovery [1]. For example, treating cells with aTAG 2139 for varying durations followed by washout and replacement with aTAG 2139-NEG can reveal the persistence of the degraded state. This 'degrader pulse' approach, using the negative control to maintain tag occupancy without continued degradation, helps establish the minimal effective dose and frequency required for sustained target suppression in vivo, reducing the risk of on-target toxicity from excessive or prolonged degradation [2].

Application
Selection Property
Validation Focus
MTH1-fused POI degradation validation
Tag-binding control without degradation
Degradation-specific phenotype confirmation
Transcriptomic/proteomic response profiling
Degradation-dependent vs. independent expression signatures
Pathway-response interpretation and biomarker identification
In vivo model-response evaluation
Degradation-linked phenotypic endpoints
Target engagement and model-response correlation
Degrader dosing-regimen modeling
Degradation recovery kinetics
Exposure-model interpretation and minimal effective degradation window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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